Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-
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Overview
Description
Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- is a complex organic compound with the molecular formula C19H16N2O2S This compound is characterized by the presence of a phenol group, a methoxy group, and a pyrrolo[2,3-b]pyridine moiety attached to a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- involves its interaction with specific molecular targets. The phenol and pyrrolo[2,3-b]pyridine moieties can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-methoxy-5-methyl-: This compound has a similar phenol and methoxy structure but lacks the pyrrolo[2,3-b]pyridine and thienyl groups.
Phenol, 3-methoxy-5-propyl-: Similar in structure but with a propyl group instead of the pyrrolo[2,3-b]pyridine moiety.
Uniqueness
Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- is unique due to the presence of the pyrrolo[2,3-b]pyridine and thienyl groups, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
858117-53-0 |
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Molecular Formula |
C19H16N2O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-methoxy-5-[(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]phenol |
InChI |
InChI=1S/C19H16N2O2S/c1-23-17-6-12(5-16(22)8-17)4-15-10-21-19-18(15)7-14(9-20-19)13-2-3-24-11-13/h2-3,5-11,22H,4H2,1H3,(H,20,21) |
InChI Key |
YJGAYTGVVYFPIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CC2=CNC3=C2C=C(C=N3)C4=CSC=C4 |
Origin of Product |
United States |
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